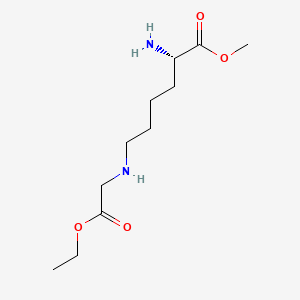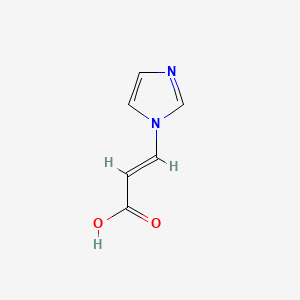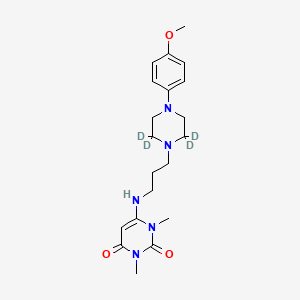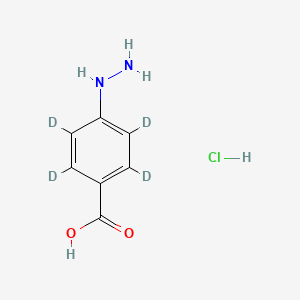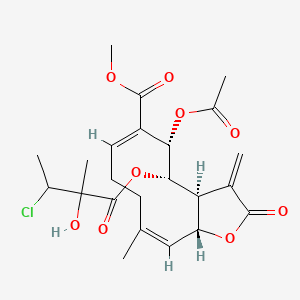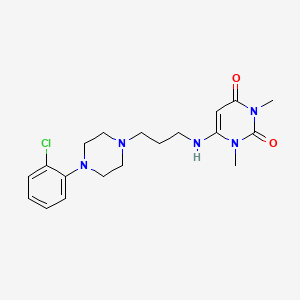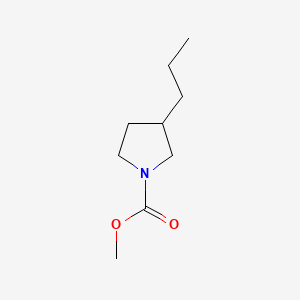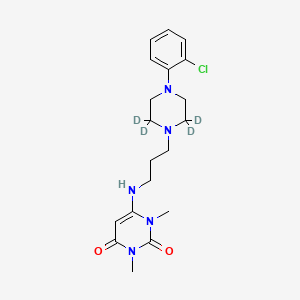
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc is a synthetic compound that has garnered interest in various fields of scientific research This compound is a derivative of Maraviroc, a well-known antiretroviral drug used in the treatment of HIV
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 4-benzyloxyphenyl group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzyloxyphenol.
Introduction of the difluorocyclohexanecarbonyl group: This step involves the reaction of cyclohexanone with difluoromethylating agents under acidic conditions to form 4,4-difluorocyclohexanone, which is then converted to the corresponding acid chloride.
Coupling reaction: The final step involves the coupling of 4-benzyloxyphenol with the acid chloride of 4,4-difluorocyclohexanone in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in the context of HIV and cancer research.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc involves its interaction with specific molecular targets, such as chemokine receptors. The compound binds to these receptors, inhibiting their activity and thereby blocking the entry of viruses into host cells. This mechanism is similar to that of Maraviroc, but the modifications in the compound aim to enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maraviroc: The parent compound, used as an antiretroviral drug.
Vicriviroc: Another CCR5 antagonist with similar antiviral properties.
Aplaviroc: A CCR5 antagonist investigated for its potential in HIV treatment.
Uniqueness
4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc stands out due to its enhanced pharmacological properties, such as increased binding affinity and specificity for chemokine receptors. These modifications potentially make it a more effective therapeutic agent with broader applications in scientific research and medicine.
Eigenschaften
IUPAC Name |
(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O/c1-20(2)29-32-31-21(3)34(29)26-17-24-11-12-25(18-26)33(24)16-15-28(30)23-9-13-27(14-10-23)35-19-22-7-5-4-6-8-22/h4-10,13-14,20,24-26,28H,11-12,15-19,30H2,1-3H3/t24?,25?,26?,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFIPPYDYAULM-JOZVKIIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

